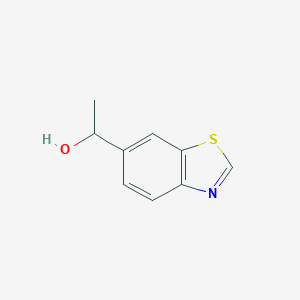

1-(1,3-Benzothiazol-6-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Benzothiazol-6-yl)ethanol is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

The synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . This reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate . Industrial production methods often involve the use of metal-free and iodine-free conditions to ensure the safety and environmental friendliness of the process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group in 1-(1,3-benzothiazol-6-yl)ethanol can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Under acidic conditions, H₂O₂ oxidizes the alcohol to 1-(1,3-benzothiazol-6-yl)ethanone.

-

Potassium permanganate (KMnO₄) : In acidic or neutral media, KMnO₄ facilitates complete oxidation to carboxylic acid derivatives.

Example Reaction:

1 1 3 Benzothiazol 6 yl ethanolRoom temperature 1 hH2O2/HCl1 1 3 Benzothiazol 6 yl ethanone+H2O

This reaction mirrors benzothiazole-alcohol oxidation pathways observed in analogous systems .

Condensation Reactions

The compound participates in acid-catalyzed condensations with aldehydes or ketones, forming Schiff bases or fused heterocycles. Key catalysts include:

-

NH₄Cl : Promotes condensation with aromatic aldehydes in methanol-water solvents at room temperature.

-

SnP₂O₇ : A recyclable heterogeneous catalyst enabling high-yield (87–95%) condensations within 8–35 minutes .

Table 1: Condensation Reaction Conditions

| Reagent | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Benzaldehyde | NH₄Cl | Methanol-H₂O | 1 h | 92% |

| 4-Nitrobenzaldehyde | SnP₂O₇ | Ethanol | 15 min | 89% |

Alkylation and Arylation

The nitrogen atom in the benzothiazole ring acts as a nucleophile, enabling alkylation/arylation. A standard protocol involves:

-

Heating with alkyl halides (e.g., methyl iodide) in ethanol at 60–80°C for 4–6 hours.

-

Purification via recrystallization (ethanol) or column chromatography.

Example:

1 1 3 Benzothiazol 6 yl ethanol+CH3I5 hEthanol 70 CN Methylated derivative

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving this compound. For instance:

-

Reaction with chloroacetyl chloride in acetic acid under microwave irradiation (10 minutes) yields 2-chloromethyl-benzothiazole derivatives .

Advantages:

-

80–95% yields.

-

Reduced reaction time compared to conventional heating.

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzothiazole ring’s C-2 and C-6 positions. Halogenation (e.g., bromine in acetic acid) produces halogenated derivatives, useful in drug discovery.

Key Reagents:

-

Bromine (Br₂) in glacial acetic acid.

-

Sulfuryl chloride (SO₂Cl₂) for chlorination.

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides:

1 1 3 Benzothiazol 6 yl ethanol+CH3COCl0 C 2 hPyridineAcetyl ester derivative

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Benzothiazole derivatives, including 1-(1,3-benzothiazol-6-yl)ethanol, have been studied for their pharmacological activities, such as antibacterial, antifungal, and anticancer effects. Research indicates that benzothiazole compounds exhibit significant activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study synthesized several benzothiazole derivatives and evaluated their antibacterial properties. Among these, compounds containing the benzothiazole moiety demonstrated notable inhibition against S. aureus, suggesting potential for developing new antibacterial agents .

| Compound | Structure | Activity Against |

|---|---|---|

| GG4 | GG4 Structure | S. aureus |

| GG5 | GG5 Structure | P. aeruginosa |

| GG6 | GG6 Structure | E. coli |

Biocatalysis

Microbial Reduction

Recent studies have highlighted the use of microbial systems for the synthesis of chiral alcohols from ketones. For instance, Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone to its corresponding alcohol with high enantiomeric purity (>99% enantiomeric excess) .

Optimization of Reaction Conditions

The optimization of reaction parameters such as temperature, pH, and substrate concentration has been crucial in enhancing the yield and selectivity of the biocatalytic process. The study achieved a preparative scale production of 3.72 g of chiral alcohol in an environmentally friendly manner .

Agricultural Applications

Pesticidal Properties

Benzothiazole derivatives have also been explored for their pesticidal properties. For example, 1-(6-fluoro-2-benzothiazol-2-yl)ethanol has been evaluated for its efficacy as a pesticide, showing potential in controlling various agricultural pests .

Environmental Impact and Safety

Research on the environmental fate and toxicity of benzothiazole compounds is essential for their application in agriculture. Studies indicate that while some derivatives exhibit effective pest control properties, their ecological impact must be assessed to mitigate risks to non-target organisms .

Mécanisme D'action

The mechanism of action of 1-(1,3-Benzothiazol-6-yl)ethanol involves its interaction with various molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The compound may also exert its effects through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

1-(1,3-Benzothiazol-6-yl)ethanol can be compared with other benzothiazole derivatives such as 2-(2-hydroxyphenyl)-6-nitrobenzothiazole and 2-(2-hydroxyphenyl)-6-cyanobenzothiazole . These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and chemical reactivity . For instance, the nitro and cyano groups in the aforementioned compounds enhance their anti-cancer and anti-oxidant properties compared to this compound .

Propriétés

Numéro CAS |

181820-06-4 |

|---|---|

Formule moléculaire |

C9H9NOS |

Poids moléculaire |

179.24 g/mol |

Nom IUPAC |

1-(1,3-benzothiazol-6-yl)ethanol |

InChI |

InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |

Clé InChI |

QEVVUCWMTIDBGI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)N=CS2)O |

SMILES canonique |

CC(C1=CC2=C(C=C1)N=CS2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.